3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3/c1-30-15-4-2-3-13(11-15)20-26-25-18-7-8-19(27-28(18)20)31-10-9-24-21(29)14-5-6-16(22)17(23)12-14/h2-8,11-12H,9-10H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHIEKIDVGBCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a methoxyphenyl group. Methoxyphenyl compounds are a type of indole derivative . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities and bind with high affinity to multiple receptors .
Biological Activity
The compound 3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.396 g/mol. The structural characteristics include:
- Fluorine Substituents : The presence of fluorine atoms contributes to its lipophilicity and potential bioactivity.
- Triazolo-Pyridazine Moiety : This heterocyclic structure is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. The specific activity of This compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully characterized but is anticipated based on structural similarities to other active compounds in the literature .
Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Compounds containing triazole and pyridazine rings have been documented for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. In vitro studies on related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
The proposed mechanisms for the biological activity of this compound include:
- Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases that are crucial for cancer cell signaling pathways.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain triazole derivatives increase ROS levels in cells, contributing to cytotoxicity against cancer cells.
Table 1: Comparative Biological Activity of Similar Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 1.35 | Antitubercular |
| Compound B | Structure B | 2.18 | Anticancer |
| Compound C | Structure C | 0.20 | Antiviral |
Table 2: Summary of In Vitro Studies on Related Compounds
| Study Reference | Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|---|
| HEK-293 | >40 | Non-toxic to human cells | |
| A549 (Lung Cancer) | 5.00 | Significant growth inhibition |
Case Study 1: Triazole Derivatives in Cancer Treatment
A study investigated a series of triazole derivatives for their anticancer activity against various cell lines. The most active compounds showed IC50 values ranging from 1 to 5 µM, indicating strong potential for further development as therapeutic agents .
Case Study 2: Antimicrobial Efficacy of Heterocyclic Compounds
Research focused on the antimicrobial properties of heterocyclic compounds similar to This compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) often below 10 µg/mL .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and molecular properties of the target compound and its analogs:
Key Comparative Findings
Triazolo Core Modifications: The target compound’s 3-methoxyphenyl substituent (vs. The ethyloxy linker in the target compound likely enhances solubility compared to the methyl-linked analog in , which has a molecular weight of 333.29 and may exhibit faster clearance due to reduced hydrophilicity.
Benzamide Substituent Effects :
- 3,4-Difluoro substitution (target and ) introduces strong electron-withdrawing effects, favoring interactions with polar residues in target proteins.
- The trifluoromethoxy group in adds both lipophilicity and metabolic resistance, whereas sulfonamide in introduces hydrogen-bonding capacity but reduces cell permeability.
Heterocyclic Variations :
- The triazolo-oxazin core in differs significantly, incorporating an oxygen atom that may alter binding kinetics. This core is associated with improved metabolic stability in patent literature .
Functional Group Implications: Thiophene in introduces sulfur-mediated interactions (e.g., van der Waals, π-stacking), which could enhance binding affinity in hydrophobic pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
